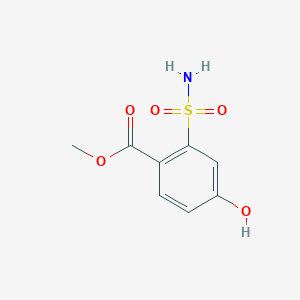

Methyl 4-hydroxy-2-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4,10H,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEQQNIPBFXJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879554-46-8 | |

| Record name | methyl 4-hydroxy-2-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 Hydroxy 2 Sulfamoylbenzoate and Analogues

Established Synthetic Routes and Strategies

The construction of the Methyl 4-hydroxy-2-sulfamoylbenzoate molecule is typically achieved through a multi-step synthetic sequence, which allows for the precise installation of the required functional groups on the benzene (B151609) ring.

Multi-Step Synthesis from Precursors

The synthesis generally commences from readily available precursors such as 4-hydroxybenzoic acid or its corresponding methyl ester, methyl 4-hydroxybenzoate (B8730719). A common strategy involves the introduction of the sulfamoyl group onto the aromatic ring, followed by esterification, or vice versa. The key challenge in the synthesis is the regioselective introduction of the sulfamoyl group at the C-2 position, ortho to the hydroxyl group and meta to the carboxyl or ester group.

One plausible synthetic pathway begins with the chlorosulfonylation of methyl 4-hydroxybenzoate. The directing effects of the hydroxyl group (ortho, para-directing) and the methyl ester group (meta-directing) can influence the position of the incoming chlorosulfonyl group. By carefully controlling the reaction conditions, such as temperature and the choice of chlorosulfonating agent (e.g., chlorosulfonic acid), it is possible to favor the formation of the 2-chlorosulfonyl derivative. The subsequent reaction of the resulting sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent yields the desired sulfamoyl group at the C-2 position.

An alternative approach involves the initial sulfonation of 4-hydroxybenzoic acid. The reaction of 4-hydroxybenzoic acid with sulfuric acid can yield a mixture of sulfonic acid isomers. Separation of the desired 4-hydroxy-2-sulfobenzoic acid, followed by conversion to the corresponding sulfonyl chloride and subsequent amination, would also lead to the target scaffold.

Formation of Acid Chloride Intermediates

In synthetic routes that start from a carboxylic acid precursor, the formation of an acid chloride intermediate is a common and crucial step to facilitate subsequent reactions, particularly esterification. For instance, if 4-hydroxy-2-sulfamoylbenzoic acid is synthesized as an intermediate, it can be converted to the corresponding acid chloride, 4-hydroxy-2-sulfamoylbenzoyl chloride.

This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often carried out in an inert solvent, and the resulting acid chloride is a highly reactive species that can readily undergo esterification.

Esterification and Sulfamoylation Steps

If the synthesis begins with the sulfamoylation of 4-hydroxybenzoic acid, the resulting 4-hydroxy-2-sulfamoylbenzoic acid is then esterified. A common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Conversely, if the synthesis starts with methyl 4-hydroxybenzoate, the sulfamoyl group is introduced onto the pre-existing ester. This involves the chlorosulfonylation of the aromatic ring, followed by amination. The amination of the sulfonyl chloride intermediate is typically carried out by reacting it with aqueous or anhydrous ammonia.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned to maximize the yield and purity of the product include reaction temperature, reaction time, the choice of solvents, and the stoichiometry of the reagents.

For the chlorosulfonylation step, controlling the temperature is critical for achieving the desired regioselectivity. Lower temperatures generally favor the formation of the ortho-isomer. The choice of solvent can also influence the reaction outcome, with non-polar solvents often being preferred.

In the esterification reaction, the removal of water as it is formed can drive the equilibrium towards the product side, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.

The sulfamoylation step, which involves the reaction of the sulfonyl chloride with ammonia, is typically a high-yielding reaction. However, care must be taken to control the reaction temperature, as the reaction is often exothermic.

| Step | Reagents and Conditions | Typical Yields |

| Chlorosulfonylation | Methyl 4-hydroxybenzoate, Chlorosulfonic acid, low temperature | Moderate to Good |

| Amination | 2-Chlorosulfonyl-4-hydroxybenzoate, Ammonia | Good to High |

| Esterification | 4-Hydroxy-2-sulfamoylbenzoic acid, Methanol, Acid catalyst | Good to High |

Derivatization and Functionalization of the Sulfamoylbenzoate Scaffold

The this compound scaffold possesses several functional groups, including a hydroxyl group, a sulfamoyl group, and an ester group, which can be further modified to generate a library of analogues for structure-activity relationship (SAR) studies.

Substitutions and Modifications at the Hydroxyl Group

The phenolic hydroxyl group at the C-4 position is a prime site for derivatization. Its modification can significantly impact the electronic and steric properties of the molecule, which in turn can influence its biological activity.

A common modification is the alkylation of the hydroxyl group to form ether derivatives. This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. The choice of the base and solvent is crucial for the success of the reaction.

Another modification is the acylation of the hydroxyl group to form ester derivatives. This can be accomplished by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). These modifications allow for the introduction of a wide variety of substituents at the 4-position, enabling a systematic exploration of the chemical space around the sulfamoylbenzoate core.

| Modification | Reagents and Conditions | Product |

| Alkylation | This compound, Alkyl halide, Base (e.g., K₂CO₃) | Methyl 4-alkoxy-2-sulfamoylbenzoate |

| Acylation | This compound, Acyl chloride/anhydride, Base (e.g., Pyridine) | Methyl 4-acyloxy-2-sulfamoylbenzoate |

Variations on the Sulfonamide Nitrogen

The primary sulfonamide group (-SO₂NH₂) of this compound serves as a key site for synthetic modification, allowing for the introduction of various substituents to create a library of N-substituted analogues. These variations are typically achieved through alkylation or sulfonylation reactions.

Alkylation of the sulfonamide nitrogen can be accomplished by deprotonating the nitrogen with a suitable base, followed by reaction with an alkylating agent. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) generates a sulfonamide anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., benzyl (B1604629) bromide or an ω-bromoalkyl acetate) to form the N-alkylated product. researchgate.net

Another significant variation involves the reaction of the primary sulfonamide with a different sulfonyl chloride. In the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane, the primary sulfonamide can react with benzenesulfonyl chloride or benzylsulfonyl chloride. This reaction forms a secondary sulfonamide, effectively linking a new sulfonyl group to the original sulfonamide nitrogen. researchgate.net These synthetic routes provide access to a diverse range of derivatives with modified steric and electronic properties at the sulfonamide position.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. Sodium Hydride (NaH), DMF 2. Alkyl Halide (R-X) | N-Alkyl-sulfamoylbenzoate | researchgate.net |

| N-Sulfonylation | 1. Benzenesulfonyl Chloride 2. Triethylamine, Dichloromethane | N-(Phenylsulfonyl)sulfamoylbenzoate | researchgate.net |

Alterations of the Benzoate (B1203000) Ester Moiety

The methyl ester functional group is another versatile handle for structural modification. The most common transformation is its hydrolysis to the corresponding carboxylic acid, a reaction that can be readily achieved under basic conditions.

Saponification, or base-catalyzed hydrolysis, involves treating the methyl ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a co-solvent like methanol. researchgate.netunito.it This process yields the carboxylate salt, which upon subsequent acidification with a mineral acid (e.g., HCl), precipitates the free carboxylic acid. This conversion is often a prerequisite for further reactions or for creating analogues where a carboxylic acid is the desired functional group. Esterquats, a related class of compounds, are known to be stable in mildly acidic conditions but undergo rapid hydrolysis as the pH increases. acs.org

Beyond hydrolysis, the ester can be converted into other functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) can transform the methyl ester into the corresponding 4-hydroxy-2-sulfamoylbenzoyl hydrazide. researchgate.net Furthermore, transesterification can be employed to replace the methyl group with other alkyl groups (e.g., ethyl, propyl) by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Saponification (Hydrolysis) | 1. Aqueous KOH or NaOH 2. H⁺ (acid workup) | 4-hydroxy-2-sulfamoylbenzoic acid | researchgate.netunito.it |

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | 4-hydroxy-2-sulfamoylbenzoyl hydrazide | researchgate.net |

| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 4-hydroxy-2-sulfamoylbenzoate | Generic |

Regioselective Functionalization Strategies

Introducing new substituents onto the aromatic ring of this compound requires careful consideration of the directing effects of the existing groups. The regiochemical outcome of electrophilic aromatic substitution (SₑAr) is primarily controlled by the interplay between the activating hydroxyl group and the deactivating sulfamoyl and carboxylate groups.

The hydroxyl (-OH) group is a strongly activating, ortho, para-directing substituent due to its ability to donate electron density to the ring via resonance. Conversely, the methyl carboxylate (-COOCH₃) and sulfamoyl (-SO₂NH₂) groups are electron-withdrawing and act as meta-directors. In a competitive scenario, the powerful activating effect of the hydroxyl group dominates the directing influence. askfilo.com

In the case of this compound, the position para to the hydroxyl group is occupied by the sulfamoyl group. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl group, namely the C3 and C5 positions. For example, in the bromination of p-hydroxybenzoic acid using bromine in water (Br₂/H₂O), the strong activation by the -OH group leads to the formation of a dibromo derivative, with bromine atoms substituting at both available ortho positions. askfilo.com A similar outcome would be expected for the title compound, leading to the formation of Methyl 3,5-dihalo-4-hydroxy-2-sulfamoylbenzoate derivatives.

Mechanistic Studies of Chemical Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The mechanism of electrophilic aromatic substitution on this scaffold begins with the attack of the π-electron system of the benzene ring on an electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is greatest when the positive charge can be delocalized by the electron-donating hydroxyl group, which is why attack occurs at the ortho positions (C3, C5). In the final, rapid step, a base removes a proton from the carbon bearing the new electrophile, restoring aromaticity and yielding the substituted product.

Nucleophilic aromatic substitution (SₙAr) on this ring system is less common unless a suitable leaving group, such as a halogen, is present. The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups (-SO₂NH₂ and -COOCH₃), which stabilize the negatively charged intermediate. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing substituents. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Oxidation and Reduction Pathways

The oxidation of sulfonamides can proceed through complex pathways. One proposed mechanism for the oxidation of related sulfonamide antibiotics involves a single-electron transfer from the molecule to an oxidant, forming a radical cation. nih.gov For sulfonamides containing an aniline-like moiety, this radical cation can be susceptible to intramolecular nucleophilic attack, potentially leading to rearranged products and even extrusion of sulfur dioxide. nih.gov

The reduction of aromatic sulfonamides can lead to the cleavage of either the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bond. A double reductive cleavage of both bonds in benzo-fused cyclic sulfonamides has been achieved using magnesium in methanol (Mg-MeOH), effectively excising the sulfonyl group from the molecule. acs.org In other cases, reduction can be more selective. The reaction of certain camphor-derived sulfonamides under specific conditions leads to the stereoselective reduction of the sulfonamide to a sulfinamide, representing a partial reduction of the sulfur center. psu.edu The specific pathway and resulting products depend heavily on the reducing agent, substrate structure, and reaction conditions.

Hydrolytic Cleavage Reactions of Related Sulfonylureas

Sulfonylureas, which feature a sulfonyl group linked to a urea (B33335) moiety (-SO₂-NH-CO-NH-), are structurally related to sulfonamides and are known to undergo characteristic hydrolytic cleavage. The stability of the sulfonylurea bridge is highly pH-dependent, with hydrolysis occurring much more rapidly in acidic or basic solutions compared to neutral conditions. usda.govtandfonline.comnih.gov

Acid-Catalyzed Hydrolysis : Under acidic conditions, the primary degradation pathway is the cleavage of the sulfonylurea bridge. usda.govnih.gov The mechanism is believed to be an A_AC_2 type, involving an initial, rapid protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate leads to the scission of the bridge, yielding the corresponding sulfonamide and a heterocyclic amine (or aniline (B41778) derivative), along with the release of carbon dioxide. usda.gov

Base-Catalyzed Hydrolysis : In alkaline media, hydrolysis can also proceed via cleavage of the sulfonylurea bridge, initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. usda.gov For some sulfonylurea structures, an alternative pathway involving bridge contraction and rearrangement can also occur. usda.govresearchgate.net In cases where the molecule also contains an ester group, ester hydrolysis can compete with or follow the cleavage of the sulfonylurea bridge under strongly alkaline conditions. usda.gov

| Condition | Primary Mechanism | Key Step | Major Products | Reference |

|---|---|---|---|---|

| Acidic (pH < 5) | Bridge Cleavage (A_AC_2) | Protonation of carbonyl oxygen | Sulfonamide + Amine + CO₂ | usda.gov |

| Alkaline (pH > 8) | Bridge Cleavage / Contraction | Nucleophilic attack by OH⁻ | Sulfonamide + Amine + CO₂ or Rearranged Products | usda.govnih.gov |

Advanced Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Studies

To date, no peer-reviewed studies presenting the single-crystal X-ray diffraction data for Methyl 4-hydroxy-2-sulfamoylbenzoate have been identified. Such a study would be required to determine the precise three-dimensional arrangement of atoms in the crystalline state.

Determination of Molecular Conformation and Geometry

Without crystallographic data, a definitive determination of bond lengths, bond angles, and torsion angles for this compound cannot be provided. This information is fundamental to understanding the molecule's intrinsic conformation.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of how molecules of this compound arrange themselves in a crystal lattice is contingent on single-crystal X-ray diffraction data. This would reveal key intermolecular interactions, such as van der Waals forces and potential π-π stacking, which govern the solid-state structure.

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of hydroxyl (-OH) and sulfamoyl (-SO₂NH₂) groups suggests that this compound would likely form extensive hydrogen bonding networks. However, without experimental crystallographic data, the specific nature of these networks—including donor-acceptor distances and the resulting supramolecular motifs (e.g., chains, sheets, or three-dimensional frameworks)—remains speculative.

Polymorphism and Phase Behavior

Investigations into the potential polymorphism of this compound, which describes its ability to exist in multiple crystalline forms, have not been found in the surveyed literature. Such studies are crucial for understanding the physical and chemical properties of a solid-state compound.

Advanced Spectroscopic Elucidation for Structural Confirmation

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard one-dimensional NMR data may exist in proprietary databases, publicly accessible, detailed multidimensional NMR studies (such as COSY, HSQC, HMBC) specifically for this compound are not available. These advanced techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and confirming the molecule's covalent structure through scalar couplings.

Further research and publication of experimental findings are necessary to build a comprehensive structural profile of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the conformational and structural nuances of this compound. By analyzing the vibrational modes of the molecule, specific functional groups and their interactions within the crystal lattice can be identified. Although a dedicated experimental spectrum for this exact molecule is not widely published, a detailed analysis can be inferred from studies of analogous substituted benzoic acid derivatives and sulfonamides. nih.govmdpi.comresearchgate.netnih.gov

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. The analysis of these bands can help in confirming the molecular structure and understanding the effects of substituent positioning on the benzene (B151609) ring.

Key Vibrational Modes:

O-H and N-H Stretching: The hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups are expected to exhibit characteristic stretching vibrations. The O-H stretching band is typically broad and appears in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The N-H stretching vibrations of the primary sulfonamide group are anticipated to appear as two distinct bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. mdpi.com The methyl group ( -CH₃) of the ester will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) group of the methyl ester is one of the most prominent features in the IR spectrum, typically appearing as a strong absorption band in the range of 1700-1730 cm⁻¹. The exact frequency can be influenced by the electronic effects of the other substituents on the aromatic ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. mdpi.com

S=O Stretching: The sulfamoyl group (-SO₂NH₂) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-O Stretching: The C-O stretching vibration of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ region.

The conformational analysis is further aided by examining the fingerprint region of the spectra (below 1000 cm⁻¹), which contains a wealth of information about the bending and torsional modes of the entire molecule. The specific pattern of bands in this region is unique to the molecule's three-dimensional structure. Both FT-IR and Raman spectroscopy are complementary techniques; while FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides better information on non-polar moieties and symmetric vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

|---|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak | Sensitive to hydrogen bonding. |

| N-H Asymmetric Stretch | ~3350-3400 | Medium | Medium | Characteristic of primary sulfonamide. |

| N-H Symmetric Stretch | ~3250-3300 | Medium | Medium | Characteristic of primary sulfonamide. |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong | Multiple bands possible. |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Weak | Medium | From the methyl ester group. |

| C=O Stretch | 1700-1730 | Strong | Medium | Position influenced by substituents. |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong | Strong | Multiple bands expected. |

| S=O Asymmetric Stretch | 1300-1370 | Strong | Medium | Characteristic of the sulfamoyl group. |

| S=O Symmetric Stretch | 1140-1180 | Strong | Strong | Characteristic of the sulfamoyl group. |

| C-O Stretch | 1100-1300 | Strong | Medium | From the ester and phenol groups. |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Connectivity

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern of this compound under electron ionization (EI) would provide critical information about its structural connectivity.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₉NO₅S). The fragmentation of this molecular ion would proceed through characteristic pathways dictated by the stability of the resulting fragment ions and neutral losses.

Predicted Fragmentation Pathways:

Loss of the Methoxy (B1213986) Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a fragment ion at [M - 31]⁺. This is often a prominent peak in the mass spectrum of methyl benzoates. docbrown.info

Loss of the Methyl Group: Cleavage of the methyl radical (•CH₃) from the ester group can also occur, leading to a fragment at [M - 15]⁺.

Cleavage of the Sulfamoyl Group: The sulfamoyl group can undergo fragmentation in several ways. Loss of the amino radical (•NH₂) would result in a fragment at [M - 16]⁺. More significantly, cleavage of the C-S bond could lead to the loss of the •SO₂NH₂ group, resulting in a fragment corresponding to the methyl 4-hydroxybenzoate (B8730719) cation.

Decarbonylation: Subsequent to the loss of the methoxy group, the resulting acylium ion can lose a molecule of carbon monoxide (CO), leading to a fragment at [M - 31 - 28]⁺.

Aromatic Ring Fragmentation: The substituted benzene ring can also undergo fragmentation, although these peaks are typically of lower intensity.

The analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the hydroxyl, sulfamoyl, and methyl ester groups on the benzoate (B1203000) core. High-resolution mass spectrometry (HRMS) would further allow for the determination of the elemental composition of the parent ion and its fragments, providing an unambiguous confirmation of the molecular formula.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| [M]⁺ | [C₈H₉NO₅S]⁺ | - | Molecular Ion |

| [M - 15]⁺ | [C₇H₆NO₅S]⁺ | •CH₃ | Loss of methyl radical from the ester. |

| [M - 31]⁺ | [C₇H₆NO₄S]⁺ | •OCH₃ | Characteristic loss of methoxy radical from the methyl ester. |

| [M - 47]⁺ | [C₈H₈O₃S]⁺ | •NH₂ + •OH (from rearrangement) or •SO₂H | Possible complex rearrangement and fragmentation. |

| [M - 79]⁺ | [C₈H₉O₃]⁺ | •SO₂NH | Cleavage of the sulfamoyl moiety. |

| [M - 80]⁺ | [C₈H₈O₃]⁺• | SO₂NH₂ | Loss of the sulfamoyl radical. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to investigate the fundamental properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model molecular behavior at the electronic level, providing deep insights into structure, reactivity, and spectroscopic characteristics. indexcopernicus.comyoutube.com For Methyl 4-hydroxy-2-sulfamoylbenzoate, these calculations can elucidate its intrinsic properties, guiding the understanding of its chemical nature and potential interactions.

The first step in the computational analysis of a molecule is typically geometry optimization. This process uses quantum mechanical principles to find the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. youtube.com Methods like DFT, often with the B3LYP functional, and HF are commonly used to perform these optimizations. researchgate.netnih.gov The calculation yields the equilibrium geometry, defined by its bond lengths, bond angles, and dihedral angles, offering a precise depiction of the molecule's shape. indexcopernicus.comuctm.edu For this compound, this would determine the specific spatial orientation of the sulfamoyl, hydroxyl, and methyl ester groups attached to the benzene (B151609) ring. nih.gov

Beyond the physical structure, these calculations provide a detailed picture of the molecule's electronic structure. uctm.edu This includes the distribution of electron density, which is crucial for understanding molecular properties and reactivity. Analysis of the electronic structure can reveal the locations of positive and negative electrostatic potential, indicating regions prone to nucleophilic or electrophilic attack.

| Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length | S-N | The distance between the sulfur and nitrogen atoms of the sulfamoyl group. |

| Bond Length | S=O | The distance of the double bonds between sulfur and oxygen atoms. |

| Bond Angle | O-S-O | The angle between the two oxygen atoms and the central sulfur atom. |

| Dihedral Angle | C-C-S-N | The torsional angle describing the rotation of the sulfamoyl group relative to the plane of the benzene ring. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. libretexts.orgirjweb.com Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and is associated with electrophilicity. libretexts.orgirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comirjweb.com A small gap suggests the molecule is more polarizable and more reactive. irjweb.com

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.comresearchgate.net These descriptors provide a quantitative basis for predicting chemical behavior.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. A soft molecule has a small HOMO-LUMO gap. mdpi.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | The escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. nih.gov |

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which can be directly correlated with experimental data from Infrared (IR) and Raman spectroscopy. chemrxiv.orgspectroscopyonline.com This theoretical spectrum helps in the assignment of complex experimental spectra, where specific absorption bands can be attributed to particular vibrational modes, such as the stretching or bending of specific bonds (e.g., O-H stretch, S=O asymmetric stretch, N-H bend). researchgate.netresearchgate.net Comparing the calculated frequencies with experimental ones is a standard method for validating the accuracy of the computational model. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be calculated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structural assignments of complex organic molecules.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | Stretching of the phenolic hydroxyl group. | ~3500-3600 |

| ν(N-H) | Stretching of the amine bond in the sulfamoyl group. | ~3300-3400 |

| ν(C=O) | Stretching of the carbonyl in the methyl ester group. | ~1700-1730 |

| νas(S=O) | Asymmetric stretching of the sulfonyl group. | ~1330-1370 |

| νs(S=O) | Symmetric stretching of the sulfonyl group. | ~1150-1180 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor, to form a stable complex. rjb.rowisdomlib.org This technique is fundamental in structure-based drug design, helping to understand the mechanism of action and binding affinity of potential drug candidates. wisdomlib.orgnih.gov

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a biological target. nih.gov The process involves placing the three-dimensional structure of the ligand, obtained from methods like geometry optimization, into the binding pocket of a protein whose structure is known. Docking algorithms then explore various possible orientations and conformations of the ligand, evaluating the steric and energetic fit for each pose. rjb.ro

The final output provides the most likely binding conformation, which can be visualized to analyze the specific intermolecular interactions responsible for binding. nih.gov For this compound, key interactions would likely involve its functional groups. The hydroxyl (-OH) and sulfamoyl (-SO₂NH₂) groups are strong hydrogen bond donors and acceptors, capable of forming critical hydrogen bonds with amino acid residues like serine, threonine, or aspartate in a protein's active site. rjb.ronih.gov The benzene ring can participate in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine.

A crucial outcome of molecular docking is the energetic analysis of the ligand-receptor complex. Docking programs use scoring functions to estimate the binding energy (or a related score) of the predicted binding pose. jocpr.com This score, typically expressed in units like kcal/mol, represents an approximation of the binding affinity. jocpr.com

A more negative binding energy value generally signifies a more stable ligand-protein complex and stronger binding affinity. jocpr.com This energetic ranking allows researchers to compare different compounds and predict which ones are more likely to be potent inhibitors of a given protein target. qub.ac.uk This information is vital for prioritizing molecules for synthesis and further experimental validation in the drug discovery pipeline.

| Target Protein | Potential Biological Role | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Carbonic Anhydrase II | Enzyme involved in pH regulation. | His94, His96, Thr199, Thr200 | (To be determined) |

| Dihydropteroate Synthase | Bacterial enzyme in folate synthesis. | Arg257, Lys221, Ser222 | (To be determined) |

| Mcl-1 | Antiapoptotic protein. | Asn260, His224 | (To be determined) |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the benzenesulfonamide (B165840) class of compounds, to which this compound belongs, pharmacophore models are instrumental in discovering and optimizing inhibitors for various enzymes, most notably carbonic anhydrases (CAs). rsc.org

A typical pharmacophore model for a benzenesulfonamide-based inhibitor targeting an enzyme like carbonic anhydrase would likely include:

A Hydrogen Bond Donor/Acceptor: Represented by the sulfonamide (-SO₂NH₂) group, which is critical for coordinating with the zinc ion in the active site of CAs.

An Aromatic Ring: The benzene ring, which often engages in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket.

Additional Features: Depending on the specific substitutions, features like hydrogen bond donors (from the hydroxyl group) or acceptors (from the ester carbonyl) can be crucial for enhancing binding affinity and selectivity.

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening . creative-enzymes.com This process involves searching large databases of chemical compounds to identify molecules that match the pharmacophoric features. scilifelab.se This technique allows researchers to computationally filter millions of compounds and prioritize a smaller, more manageable number for experimental testing, significantly accelerating the discovery of new potential drug candidates. schrodinger.com For benzenesulfonamide derivatives, virtual screening has been successfully used to identify novel inhibitors for targets implicated in cancer, glaucoma, and infectious diseases. rsc.orgresearchgate.netnih.gov

Table 1: Illustrative Pharmacophore Features for a Generic Sulfamoylbenzoate Inhibitor

| Pharmacophoric Feature | Potential Corresponding Moiety | Type of Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen (-SO₂) | Coordination, Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Sulfonamide Amine (-NH₂) | Coordination, Hydrogen Bonding |

| Aromatic Ring (AR) | Benzene Ring | π-π Stacking, Hydrophobic |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group (-OH) | Hydrogen Bonding |

This table is a generalized representation for the sulfamoylbenzoate scaffold and does not represent a specific, validated model for this compound.

Exploration of Biological Activities and Mechanisms of Action

Enzyme Inhibition Mechanisms

The biological activity of a chemical compound is intrinsically linked to its interactions with cellular machinery, particularly enzymes. The following sections explore the known and potential enzyme inhibition mechanisms of Methyl 4-hydroxy-2-sulfamoylbenzoate and structurally related compounds, providing insights into its pharmacological and biological potential.

Inhibition of Carbonic Anhydrase Isozymes

The sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.comtandfonline.com This enzymatic activity is crucial for a variety of physiological processes, including pH regulation and fluid balance. nih.gov

The primary mechanism of inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.gov This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The affinity and selectivity of sulfonamide inhibitors for different CA isozymes are influenced by the chemical nature of the substituents on the aromatic ring, which can form additional interactions with amino acid residues lining the active site cavity. nih.gov

While direct inhibitory data for this compound on various CA isozymes is not extensively documented in the reviewed literature, studies on structurally similar methyl 5-sulfamoyl-benzoates have demonstrated high-affinity binding, particularly to the tumor-associated isozyme CAIX. nih.gov For instance, certain halo-substituted methyl 5-sulfamoyl-benzoates exhibit dissociation constants (Kd) in the nanomolar and even picomolar range for CAIX, with significant selectivity over other isozymes. nih.gov

| Compound Class | Target Isozyme | Reported Affinity (Kd) | Key Structural Feature |

|---|---|---|---|

| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | Carbonic Anhydrase IX (CAIX) | 0.12 nM | Substituents on the benzenesulfonamide (B165840) ring |

| Sulfonamides (general) | Carbonic Anhydrases | Varies (nM to µM range) | Primary sulfonamide group (SO₂NH₂) |

Interactions with Cyclooxygenase Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. researchgate.net There are two main isoforms, COX-1 and COX-2, with the latter being primarily induced during inflammation. The sulfonamide moiety is a characteristic feature of a class of selective COX-2 inhibitors known as coxibs. researchgate.netnih.gov

The mechanism of selective COX-2 inhibition by sulfonamide-containing compounds is attributed to the ability of the sulfonamide group to interact with a specific side pocket present in the active site of the COX-2 enzyme, which is not readily accessible in the COX-1 isoform. nih.gov This interaction, often involving hydrogen bonding with amino acid residues such as Arg513, contributes to the high affinity and selectivity of these inhibitors for COX-2. acs.org While some sulfone-based COX-2 inhibitors have been associated with pro-oxidant effects, sulfonamide-based inhibitors like celecoxib (B62257) did not show this effect. nih.gov

| Compound Class | Target Enzyme | Reported IC₅₀ | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Sulfonamide-substituted (Dihydro)pyrrolo[3,2,1-hi]indoles | COX-2 | Varies (nM range) | High |

| Azido analogue of Rofecoxib | COX-2 | 0.196 µM | ~812 |

| Naproxen-sulfamethoxazole conjugate | COX-2 | Comparable to Celecoxib | Not specified |

Inhibition of Maternal Embryonic Leucine-Zipper Kinase (MELK)

Maternal Embryonic Leucine-Zipper Kinase (MELK) is a serine/threonine kinase that has been implicated in various cellular processes, including cell cycle regulation and proliferation, and is considered a potential therapeutic target in some cancers. nih.govnih.gov The development of small molecule inhibitors targeting the ATP-binding site of kinases is a major focus in drug discovery. ed.ac.uk

While there is no direct evidence from the provided search results to suggest that this compound is an inhibitor of MELK, the broader class of sulfonamide-containing compounds has been explored for kinase inhibitory activity. nih.govmdpi.com The sulfonamide group can act as a hydrogen bond acceptor or donor, and its incorporation into various molecular scaffolds can lead to potent and selective kinase inhibitors. nih.gov For example, certain sulfonamide derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2) and PI3K/mTOR dual inhibitors. nih.govmdpi.com The potential for a sulfamoylbenzoate derivative to inhibit MELK would depend on its ability to fit into the ATP-binding pocket and form favorable interactions with key amino acid residues.

| Compound Class | Target Kinase | Reported IC₅₀ | Key Structural Feature |

|---|---|---|---|

| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamides | Cyclin-dependent kinase 2 (CDK2) | 0.5-1.5 µM | Alicyclic groups on the pendant sulfonamide |

| Sulfonamide methoxypyridine derivatives | PI3Kα/mTOR | 0.22 nM (PI3Kα), 23 nM (mTOR) for compound 22c | Quinoline core |

| 5-hydroxybenzothiophene hydrazide derivative (16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11-353.3 nM | 5-hydroxybenzothiophene hydrazide scaffold |

Modulation of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids. nih.gov Inhibition of cPLA2α is therefore a promising strategy for the development of anti-inflammatory agents.

Research into N-substituted 4-sulfamoylbenzoic acid derivatives has demonstrated that this class of compounds can act as inhibitors of cPLA2α. researchgate.net The inhibitory potency is influenced by the nature of the substituents on the sulfonamide nitrogen. While replacing these substituents with various moieties did not always lead to a significant increase in activity, certain derivatives showed submicromolar IC₅₀ values against cPLA2α. researchgate.net The sulfonamide group in these inhibitors is considered a bioisosteric replacement for a carboxyl group, which is present in other known lipophilic 2-oxoamide inhibitors of cPLA2α. nih.gov

| Compound Class | Target Enzyme | Reported IC₅₀ | Key Structural Feature |

|---|---|---|---|

| N-Substituted 4-sulfamoylbenzoic acid derivatives | cPLA2α | Submicromolar range for some derivatives | Substituents on the sulfonamide nitrogen |

| Lipophilic 2-oxoamides with a sulfonamide group | GIVA cPLA₂ | Comparable to lead compounds AX006 and AX048 | Bioisosteric sulfonamide group |

Acetolactate Synthase (ALS) Inhibition in Related Sulfonylurea Herbicides

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. smartsociety.orgumn.edu This enzyme is the primary target of several classes of herbicides, including the sulfonylureas. umn.eduresearchgate.net

Sulfonylurea herbicides are potent inhibitors of ALS, with some exhibiting IC₅₀ values in the nanomolar range. pressbooks.pub The mechanism of inhibition involves the herbicide binding to a regulatory site on the enzyme, which is distinct from the active site where the substrate binds. nih.govnih.gov This binding event allosterically inhibits the enzyme's activity, leading to a cessation of branched-chain amino acid synthesis. smartsociety.org The depletion of these essential amino acids ultimately results in the death of the plant. researchgate.net The structure of the sulfonylurea herbicide, including the aromatic ring, the sulfonylurea bridge, and the heterocyclic ring, is crucial for its high affinity and inhibitory activity. smartsociety.org Mutations in the ALS gene that alter the herbicide binding site can confer resistance in weeds. researchgate.netnih.gov

| Herbicide Class | Target Enzyme | Mechanism of Action | Effect |

|---|---|---|---|

| Sulfonylureas (e.g., Metsulfuron-methyl, Nicosulfuron) | Acetolactate Synthase (ALS) | Binds to a regulatory site, allosterically inhibiting the enzyme | Inhibition of branched-chain amino acid synthesis |

| Imidazolinones | Acetolactate Synthase (ALS) | Binds to the regulatory site | Inhibition of branched-chain amino acid synthesis |

| Triazolopyrimidines | Acetolactate Synthase (ALS) | Binds to the regulatory site | Inhibition of branched-chain amino acid synthesis |

Binding to SARS-CoV-2 Main Protease in silico

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the replication of the virus, making it a prime target for the development of antiviral drugs. nih.govmdpi.commdpi.com In silico methods, such as molecular docking, are valuable tools for identifying potential inhibitors of this enzyme. nih.govnih.gov

A study involving in silico docking has reported that methyl 4-sulfamoylbenzoate can bind to the active site of the SARS-CoV-2 main protease. researchgate.net The validation of the docking protocol was confirmed by re-docking the compound into the active site, which showed a similar position to the co-crystallized ligand. researchgate.net The binding of small molecules like methyl 4-sulfamoylbenzoate to the active site of Mpro is predicted to inhibit its proteolytic activity, thereby disrupting the viral life cycle. The sulfonamide group, in general, has been explored in the design of non-peptide small molecule inhibitors of the SARS-CoV-2 main protease, with some designed derivatives showing promising binding affinities in computational studies. nih.gov

| Compound | Target Enzyme | Methodology | Key Finding |

|---|---|---|---|

| Methyl 4-sulfamoylbenzoate | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking (in silico) | Binds to the active site of the enzyme |

| Designed imidazole (B134444) derivatives of sulfonamide | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking and Molecular Dynamics Simulation (in silico) | Efficiently bind to the active site |

| Trichostatin A | SARS-CoV-2 Main Protease (Mpro) | In silico screening and in vitro enzyme inhibition assay | Inhibits Mpro activity with an IC₅₀ of 37.97 µM |

Structure-Activity Relationship (SAR) Studies for Sulfamoylbenzoate Derivatives

The affinity of a molecule for its biological target is highly dependent on its structural and electronic properties, which can be modulated by adding or modifying chemical substituents. Research into sulfamoylbenzoate derivatives has shown that the position, size, and nature of these substituents are critical for determining molecular target affinity. nih.govmdpi.com

Studies on a series of methyl 5-sulfamoyl-benzoates designed as inhibitors for carbonic anhydrase (CA) isozymes, particularly the tumor-associated CAIX, have provided detailed insights. nih.gov Variations in substituents on the benzenesulfonamide ring led to significant differences in binding affinity. For instance, the introduction of a halogen atom at the ortho-position relative to the sulfonamide group was found to constrain the ring in a stable position within the CA active site. nih.gov This modification, combined with other substituents at the meta- and para-positions, offered additional leverage for enhancing both affinity and selectivity. nih.gov

The properties of the substituents themselves play a crucial role. Electron-donating groups (EDGs), such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups, can increase the hydrophobicity of a molecule. mdpi.com This change can alter its bioavailability and its interaction with receptors. mdpi.com Conversely, the electronic properties of substituents can influence the molecular electrostatic potential (MEP) surface of the entire molecule, affecting not only the local substitution site but also distant regions that interact with key residues in the target's binding pocket. mdpi.com Proximity effects, such as steric hindrance or the potential for intramolecular hydrogen bonding from ortho-substituents, can also significantly impact the binding mode and affinity. researchgate.net

| Substituent Position | Type of Substituent/Modification | Observed Impact on Target Affinity | Example Target | Reference |

|---|---|---|---|---|

| Ortho-position (to sulfonamide) | Halogen (e.g., F, Cl) | Constrains the ring in the active site, leading to greater selectivity. | Carbonic Anhydrase IX (CAIX) | nih.gov |

| Ortho-position | Bulky Groups | Can interact with the narrower entrance of the active site, enhancing selectivity. | CAIX, CAXII | nih.gov |

| Meta- and Para-positions | Various Groups | Provide additional leverage to increase overall binding affinity and selectivity. | CAIX | nih.gov |

| General | Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increases hydrophobicity, which can alter receptor interactions and bioavailability. | General Receptors | mdpi.com |

| General | Electron-Donating Groups | Increases electron density on the molecule, which can enhance antibacterial activity. | Bacterial Targets | rsc.org |

The mechanistic potency of a drug candidate is directly correlated with its structural features. SAR studies aim to elucidate these correlations to design more effective molecules. For sulfamoylbenzoate and related structures, specific modifications have been linked to enhanced potency through well-defined mechanisms.

A clear example is seen in the design of selective CAIX inhibitors, where structural modifications directly translate to improved inhibitory potency. Variations on the benzenesulfonamide ring led to a derivative, compound 4b in the cited study, with an exceptionally high binding affinity (dissociation constant, Kd, of 0.12 nM) and over 100-fold selectivity for CAIX compared to other CA isozymes. nih.gov X-ray crystallography confirmed the structural basis for this high potency, showing the precise binding orientation of the inhibitor within the CAIX active site. nih.gov This demonstrates a direct link between the compound's structure and its potent and selective mechanism of action.

In silico methods like molecular docking are valuable for understanding how structural changes affect interactions with key protein residues. mdpi.com For instance, the substitution of a single atom can alter the way a molecule interacts with key residues in the hinge region or with the gatekeeper residues of a kinase, thereby explaining differences in biological activity. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can mathematically correlate structural descriptors with biological activity, allowing for the prediction of potency for novel compounds. frontiersin.org

In other related scaffolds, such as sulfamoyl benzamidothiazoles, researchers have observed a "chain length dependent activity trend," where systematically altering the length of an alkyl chain substituent resulted in a predictable change in the compound's potency in inducing NF-κB activity. nih.gov This highlights a direct and quantifiable correlation between a specific structural feature and the resulting mechanistic potency.

Cellular Mechanisms in Preclinical Research Models

Preclinical research using cell lines and other model systems is crucial for elucidating the specific cellular and molecular mechanisms through which a compound exerts its biological effects. For sulfamoylbenzoate derivatives and related heterocyclic compounds, these studies have uncovered roles in inducing programmed cell death in cancer cells and in disrupting microbial viability.

Apoptosis, or programmed cell death, is a key mechanism for anticancer agents. Studies on various benzoate (B1203000) and benzothiazole (B30560) derivatives have shown that these compounds can trigger apoptosis in cancer cells through multiple signaling pathways. nih.govnih.gov

One primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. Certain benzothiazole derivatives have been shown to disrupt the mitochondrial membrane potential in breast cancer cells (MCF-7 and MDA-MB-231). nih.govmdpi.com This disruption leads to the release of pro-apoptotic factors from the mitochondria. The process is often accompanied by an increase in the expression of the pro-apoptotic gene Bax and a decrease in the expression of the anti-apoptotic gene Bcl-xL or Bcl2. nih.govnih.gov Subsequently, a cascade of effector caspases, such as Caspase-3, -7, and -9, is activated, leading to the execution of cell death. nih.govmdpi.com

In addition to the mitochondrial pathway, these compounds can induce cell cycle arrest, often at the G2/M or sub-G1 phase, preventing cancer cells from proliferating. nih.govmdpi.comoncotarget.com Some derivatives also increase the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.govmdpi.com Furthermore, these molecules can modulate key cancer progression signaling pathways, downregulating the expression or activity of proteins involved in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov

| Compound Class | Cancer Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Benzoate Complex | MCF-7 (Breast) | Activation of pro-apoptotic genes (p53, Bax, Parp, Caspase-3, -8, -9); inactivation of anti-apoptotic Bcl2 gene. | nih.gov |

| Benzothiazole Derivatives | MCF-7, MDA-MB-231 (Breast) | Disruption of mitochondrial membrane potential, cell cycle arrest (sub-G1), increased ROS, downregulation of EGFR, JAK/STAT, ERK, AKT, mTOR pathways. | nih.gov |

| 4-Thiazolidinone Derivatives | MCF-7 (Breast) | Induction of intrinsic and extrinsic pathways; activation of Caspases 7, 8, 9, 10; increased expression of p53, Cytochrome C, and Bax. | mdpi.com |

| Benzoylhydrazine Pt(II) Complex | MCF-7 (Breast) | Induction of apoptosis and cell cycle arrest at the G2 phase. | mdpi.com |

| Benzimidazole-carboxylate | MCF-7, MDA-MB-231 (Breast) | Induction of mitochondrial-caspase-dependent apoptosis; arrest at G2/M phase. | oncotarget.com |

The antimicrobial activity of sulfamoylbenzoate-related compounds can be attributed to several distinct mechanisms of action that interfere with essential bacterial processes.

One significant mechanism is the inhibition of crucial enzymes involved in bacterial survival and replication. For example, certain difluorobenzamide derivatives have been identified as inhibitors of the FtsZ protein, which is essential for bacterial cell division. mdpi.com These compounds act by increasing the rate of FtsZ polymerization and stabilizing the resulting polymers, which ultimately inhibits cell division and leads to bacterial death. mdpi.com This targeting of a key metabolic and structural process is characteristic of antimetabolite activity.

Another mechanism involves the disruption of the bacterial cell membrane. Some compounds can compromise the integrity of the cell membrane, leading to increased permeability and leakage of essential cellular contents, resulting in cell death. rsc.orgmdpi.com Studies on certain benzothiazole derivatives revealed a membrane-perturbing mode of action. rsc.org

Furthermore, some derivatives can exert their antimicrobial effects through intracellular mechanisms, such as binding to bacterial DNA. rsc.org This interaction can interfere with DNA replication and transcription, halting bacterial growth. An unconventional approach involves targeting bacterial communication and metabolic systems, such as two-component systems (TCSs), which are used by bacteria to respond to environmental signals. nih.gov Inhibiting these systems can disrupt processes like biofilm formation and virulence, rendering the bacteria more susceptible to other treatments. nih.gov

Environmental Research and Degradation Pathways

Hydrolytic Degradation Mechanisms in Environmental Systems

Hydrolysis is a significant abiotic degradation pathway for Methyl 4-hydroxy-2-sulfamoylbenzoate in aqueous environments. The process involves the cleavage of the ester linkage, a reaction that is influenced by the pH of the surrounding medium.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of esters like methylparaben is subject to both acid and base catalysis. Generally, the rate of hydrolysis is slow in neutral to acidic conditions and increases significantly under alkaline conditions. For instance, aqueous solutions of methylparaben are stable at pH 3–6, with less than 10% decomposition observed over approximately four years at room temperature. atamanchemicals.com However, in alkaline solutions (pH 8 or above), hydrolysis is rapid, with 10% or more of the compound degrading after about 60 days at room temperature. atamanchemicals.com

Studies on the base-catalyzed hydrolysis of methylparaben have determined the rate constant to be approximately (3.15 ± 0.11) × 10⁻⁴ s⁻¹ at 298K. researchgate.net The hydrolysis of methylparaben has been shown to follow general base catalysis, meaning that species other than hydroxide (B78521) ions can also catalyze the reaction. semanticscholar.org At elevated temperatures, the hydrolysis rate increases significantly. For example, at 130.5 °C, the hydrolysis half-lives of methylparaben were observed to be 22.5 hours at pH 5.89, decreasing to 45.3 minutes at pH 7.75. nih.gov

Table 1: Hydrolysis Rate Constants for Methylparaben at Various Temperatures

| Temperature (K) | Rate Constant (s⁻¹) |

|---|---|

| 293 | 2.42 × 10⁻⁴ |

| 298 | 3.58 × 10⁻⁴ |

| 303 | 7.27 × 10⁻⁴ |

| 313 | 1.25 × 10⁻³ |

| 325 | 3.06 × 10⁻³ |

Data sourced from a study on the base-catalyzed hydrolysis of methylparaben. researchgate.net

Given the structural similarities, it is expected that this compound would exhibit similar pH-dependent hydrolysis kinetics, with increased degradation rates under alkaline conditions.

Identification of Hydrolytic Degradation Products and Metabolites

The primary hydrolytic degradation product of this compound is anticipated to be 4-hydroxy-2-sulfamoylbenzoic acid , formed through the cleavage of the methyl ester bond. This is consistent with the hydrolysis of other 4-hydroxybenzoic acid esters. For example, the hydrolysis of methylparaben yields p-hydroxybenzoic acid and methanol (B129727). nih.govnih.gov

In the case of this compound, the reaction would be as follows:

This compound + H₂O → 4-hydroxy-2-sulfamoylbenzoic acid + Methanol

Further degradation of the resulting benzoic acid derivative can occur through microbial processes, as discussed in section 6.3.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is another important abiotic pathway that can contribute to the transformation of this compound in the environment, particularly in sunlit surface waters and on terrestrial surfaces.

Light-Induced Transformations and Reaction Products

While specific studies on the photolysis of this compound are limited, research on related sulfonamide and sulfonylurea compounds provides valuable insights into potential light-induced transformations. The photodegradation of sulfonylurea herbicides, for instance, has been shown to proceed via cleavage of the sulfonylurea bridge. mdpi.comnih.govresearchgate.net

For aromatic sulfonamides, a common photochemical reaction is the cleavage of the sulfur-nitrogen (S-N) bond. This can lead to the formation of various degradation products. In the case of this compound, photolytic cleavage of the S-N bond could potentially yield methyl 4-hydroxybenzoate (B8730719) and a sulfonated radical, or other related products.

The presence of photosensitizers in the environment, such as humic acids and nitrate (B79036) ions, can accelerate the photodegradation process through indirect photolysis. mdpi.com Photocatalysts like titanium dioxide (TiO₂) have also been shown to be effective in degrading sulfonylurea herbicides under UV irradiation. mdpi.comresearchgate.net

Influence of Environmental Factors on Photolysis Kinetics

The rate of photochemical degradation is influenced by several environmental factors, including light intensity, wavelength, pH, and the presence of natural photosensitizers.

The pH of the aqueous medium can affect the speciation of the compound, which in turn can influence its light absorption properties and photoreactivity. For other sulfonamides, photodegradation has been observed to follow first-order kinetics. mdpi.com The presence of organic matter, such as humic acids, can have a dual effect: it can act as a photosensitizer, promoting indirect photolysis, but it can also absorb light, shielding the target compound from direct photolysis.

Biotransformation and Microbial Metabolism Studies

Microbial degradation is a key process in the ultimate removal of this compound from the environment. Various microorganisms have been shown to metabolize sulfonated aromatic compounds. researchgate.netnih.govresearchgate.netresearchgate.net

The biodegradation of sulfonamides can occur under both aerobic and anaerobic conditions. researchgate.net Common metabolic pathways involve the hydroxylation of the aromatic ring and the cleavage of the sulfonamide bond. researchgate.net For example, the biodegradation of sulfamethoxazole (B1682508) can involve the hydrolysis and cleavage of the sulfonamide group. researchgate.net

Based on studies of similar compounds, the biotransformation of this compound could proceed through two main initial pathways:

Hydrolysis of the ester group: As seen in hydrolytic degradation, microorganisms can enzymatically cleave the methyl ester to form 4-hydroxy-2-sulfamoylbenzoic acid . This acid can then be further metabolized.

Cleavage of the sulfonamide bond: Microbes may also cleave the C-S or S-N bond of the sulfamoyl group, leading to the formation of methyl 4-hydroxybenzoate and inorganic sulfate (B86663) or ammonia (B1221849).

The resulting intermediate, methyl 4-hydroxybenzoate (methylparaben), is known to be readily biodegradable by common soil bacteria. nih.gov The degradation of methylparaben typically proceeds through hydrolysis to p-hydroxybenzoic acid , which is then further metabolized, often via decarboxylation to phenol. nih.gov

The microbial degradation of sulfonated aromatic amines has been shown to be challenging for some compounds due to the hydrophilic nature of the sulfonate group, which can hinder transport across microbial cell membranes. researchgate.net However, various bacterial strains, including those from the genera Pseudomonas and Achromobacter, have been identified as capable of degrading sulfonamides. researchgate.netnih.gov

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

|---|---|

| Hydrolysis | 4-hydroxy-2-sulfamoylbenzoic acid, Methanol |

| Photolysis | Methyl 4-hydroxybenzoate, Sulfonated fragments |

Enzyme-Mediated Biotransformations (e.g., Carboxylesterase and Cytochrome P450 activity in vitro)

The biotransformation of xenobiotics, including compounds like this compound, is often initiated by enzymatic activity within organisms. Key enzymes involved in the metabolism of a wide range of compounds are carboxylesterases and the cytochrome P450 (CYP450) superfamily of monooxygenases.

Cytochrome P450 enzymes are versatile catalysts that mediate a variety of oxidative reactions, playing a central role in Phase I metabolism of many drugs and environmental pollutants. nih.govmdpi.com Potential CYP450-mediated transformations of this compound could include hydroxylation of the aromatic ring or oxidative demethylation. Such modifications would also serve to increase the compound's hydrophilicity. However, as with carboxylesterases, specific experimental data from in vitro studies with liver microsomes or recombinant CYP450 isoforms detailing the metabolism of this compound are not currently documented in scientific literature.

Interactive Data Table: Plausible Enzyme-Mediated Reactions

| Enzyme Class | Putative Reaction | Potential Metabolite |

| Carboxylesterase | Hydrolysis of the methyl ester | 4-hydroxy-2-sulfamoylbenzoic acid |

| Cytochrome P450 | Aromatic hydroxylation | Dihydroxy-sulfamoylbenzoate derivative |

| Cytochrome P450 | O-demethylation | 4-hydroxy-2-sulfamoylbenzoic acid |

Note: The reactions and metabolites listed in this table are hypothetical and based on the known functions of these enzyme families. Specific experimental validation for this compound is required.

Identification of Microbial Degradation Products in Environmental Contexts

In the environment, microbial communities in soil and water are key drivers in the breakdown of organic compounds. Microorganisms can utilize a wide array of organic molecules as sources of carbon and energy, leading to their degradation and mineralization. The degradation of sulfonamide-containing compounds and benzoates by various microbial species has been documented. researchgate.netcabidigitallibrary.orgresearchgate.net

For this compound, microbial degradation could proceed through several pathways. One likely initial step is the hydrolysis of the ester bond by microbial esterases, similar to the action of carboxylesterases in higher organisms, yielding 4-hydroxy-2-sulfamoylbenzoic acid. Subsequent degradation could involve desulfonation, hydroxylation, and cleavage of the aromatic ring, ultimately leading to simpler organic acids that can enter central metabolic pathways.

Despite the known capabilities of microorganisms to degrade structurally related compounds, specific studies identifying the microbial degradation products of this compound in environmental samples (e.g., soil, sediment, or water) have not been reported in the available scientific literature. Therefore, a definitive list of its environmental metabolites cannot be provided at this time.

Interactive Data Table: Postulated Microbial Degradation Products

| Putative Degradation Step | Potential Intermediate Product |

| Ester Hydrolysis | 4-hydroxy-2-sulfamoylbenzoic acid |

| Desulfonation | 4-hydroxybenzoic acid |

| Aromatic Ring Cleavage | Aliphatic acids |

Note: The degradation products listed are speculative and based on established microbial degradation pathways for analogous chemical structures. Environmental studies are needed to confirm the transformation products of this compound.

Advanced Analytical Methodologies for Research Applications

Development of Hyphenated Techniques for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific molecules in intricate biological or environmental samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying Methyl 4-hydroxy-2-sulfamoylbenzoate, especially for trace analysis and metabolite profiling. nih.gov The inherent polarity of the compound makes it well-suited for LC separation, while MS/MS provides high sensitivity and selectivity for detection. nih.gov

Research Applications: In metabolomics studies, LC-MS/MS can be employed to track the biotransformation of this compound. The technique allows for the direct detection of intact sulfate (B86663) conjugates and other metabolites in biological fluids like urine or plasma. nih.gov Untargeted approaches using high-resolution mass spectrometry (HRMS) can systematically identify potential metabolites by analyzing their fragmentation patterns. nih.govresearchgate.net For trace-level quantification in complex matrices such as wastewater, methods involving solid-phase extraction (SPE) followed by LC-MS/MS analysis ensure that the compound can be detected at very low concentrations. frontiersin.orgfrontiersin.org

Methodology: A typical LC-MS/MS workflow involves reversed-phase chromatography to separate the analyte from matrix components, followed by electrospray ionization (ESI). nih.gov In positive ionization mode, the molecule would be detected as the protonated adduct [M+H]+. Tandem mass spectrometry is then used to generate characteristic fragment ions for unequivocal identification and quantification, often in Selected Reaction Monitoring (SRM) mode for targeted analysis. thermofisher.com For a related compound, Methyl 2-(aminosulfonyl)benzoate, the precursor ion of m/z 216.0325 fragments to produce a major product ion of m/z 199.0061, corresponding to the loss of an amino group. nih.gov A similar fragmentation pattern would be expected for this compound.

| Parameter | Setting | Purpose |

| Chromatography | Reversed-Phase LC (e.g., C18 column) | Separates the analyte from polar and non-polar interferences. |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) with formic acid | Ensures efficient elution and good peak shape. |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Generates gas-phase ions of the analyte with minimal fragmentation. |

| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ for sensitive quantification (SRM); Orbitrap for high-resolution metabolite identification. |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Data-Dependent Acquisition (DDA) | SRM for targeted trace analysis; DDA for untargeted metabolite profiling. nih.govyoutube.com |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, stemming from the polar hydroxyl and sulfamoyl functional groups. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable species suitable for GC analysis.

Research Applications: GC-MS is a valuable technique for the analysis of volatile compounds in complex samples. researchgate.net After derivatization, this method could be applied to identify and quantify this compound in matrices where volatile interferences are a concern. The high chromatographic resolution of GC combined with the specific fragmentation patterns from mass spectrometry provides excellent selectivity.

Methodology: A common derivatization strategy involves silylation, where active hydrogens in the molecule (on the hydroxyl and sulfonamide groups) are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. nih.gov TBDMS derivatives, in particular, are known to be more stable and provide clearer fragmentation patterns in GC-MS analysis. nih.gov The resulting derivative can then be separated on a non-polar capillary GC column and detected by the mass spectrometer.

| Step | Procedure | Rationale |

| 1. Derivatization | Reaction with a silylating agent (e.g., MTBSTFA) | Increases volatility and thermal stability by capping polar -OH and -NH groups. nih.gov |

| 2. GC Separation | Capillary column (e.g., DB-5ms) with a temperature program | Separates the derivatized analyte from other volatile components in the sample. |

| 3. Ionization | Electron Impact (EI) at 70 eV | Fragments the molecule reproducibly, creating a characteristic mass spectrum. |

| 4. MS Detection | Quadrupole Mass Analyzer | Scans for specific ions (Selected Ion Monitoring, SIM) for quantification or full spectrum for identification. |

Chromatographic Separation Optimization for Research Sample Analysis

Optimizing the chromatographic separation is critical to achieving accurate and reliable results, ensuring the analyte is resolved from interfering components in the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable technique for the separation and quantification of this compound. Method development focuses on achieving a good balance between resolution, analysis time, and sensitivity.

Research Findings: For the closely related compound Methyl 4-hydroxybenzoate (B8730719), robust RP-HPLC methods have been developed that are readily adaptable. researchgate.netresearchgate.net A typical method employs a C18 stationary phase with a mobile phase consisting of a methanol-water or acetonitrile-water mixture. researchgate.netejpmr.com Detection is commonly performed using a UV detector at a wavelength of 254 nm, where the benzene (B151609) ring exhibits strong absorbance. researchgate.netejpmr.com These methods have demonstrated good linearity, precision, and accuracy for the quantification of the analyte in various samples. ejpmr.comejbps.com

| Parameter | Optimized Condition | Reference |

| Stationary Phase | C18 column (e.g., 25 cm x 4.6 mm, 5 µm) | researchgate.netejpmr.com |

| Mobile Phase | Methanol:Water (45:55 v/v), pH adjusted to 4.8 | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 254 nm | researchgate.netejpmr.com |

| Retention Time | ~5.34 min (for Methyl 4-hydroxybenzoate) | researchgate.net |